![molecular formula C10H14N2O3S B2860799 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034208-96-1](/img/structure/B2860799.png)
3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a bicyclic structure based on the name. It seems to contain an oxazolidinone group, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Aplicaciones Científicas De Investigación
Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
Research has demonstrated the utility of related bicyclic β-lactams as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are then easily converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This synthetic route presents a convenient alternative for the preparation of compounds within the realm of drug design, offering a pathway to more promising compounds due to their structural variations from the norm (Mollet et al., 2012).
Antibacterial Activity of Oxazolidinone Derivatives
The synthesis and structure-activity relationship (SAR) studies of novel oxazolidinone antibacterials, including those with a thia-, oxa-, or azabicyclo[3.1.0]hex-6-yl ring system, have been explored. These studies have shown that most synthesized biaryl bicyclo[3.1.0]hex-6-yl oxazolidinones exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. Such research underscores the potential of these compounds in developing new antibacterial agents (Komine et al., 2008).
Conformational Studies in Antibacterial Oxazolidinones
Further investigation into the oxazolidinone class of synthetic antibacterials has led to the development of conformationally constrained analogues. These studies aim to improve the potency and spectrum of activity against pathogenic bacteria, including drug-resistant strains. The research has identified several azabicyclic analogues with activity comparable or superior to existing treatments, highlighting the significance of structural modifications in enhancing antibacterial properties (Renslo et al., 2005).
Novel Schiff Base Derivatives
The synthesis of new Schiff base derivatives from amoxicillin and their pharmacological evaluation have been conducted. These studies involve the condensation of related bicyclic compounds with various aldehydes, leading to novel compounds with antibacterial and fungicidal activity. This research avenue opens up new possibilities for the application of such bicyclic structures in medicinal chemistry (Al-Masoudi et al., 2015).
Propiedades
IUPAC Name |
3-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-9(5-11-1-2-15-10(11)14)12-4-8-3-7(12)6-16-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZTWMVSQHQJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
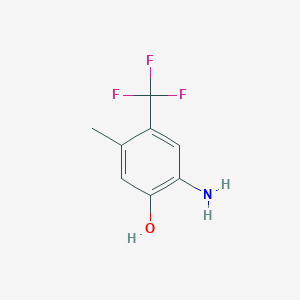

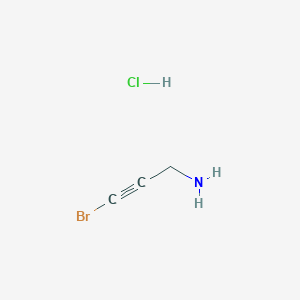
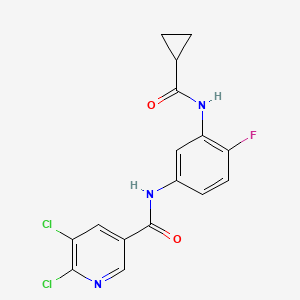
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
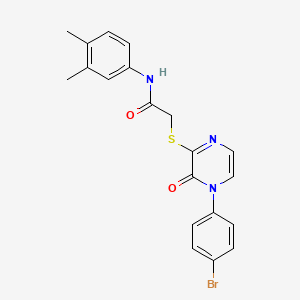
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)
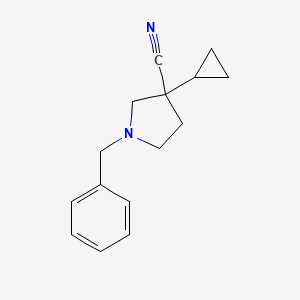
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)
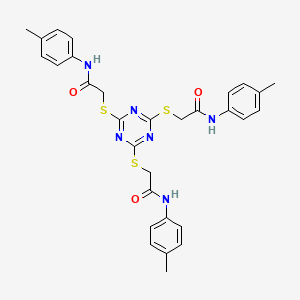
![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)